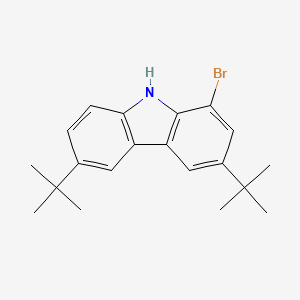

1-bromo-3,6-di-tert-butyl-9H-carbazole

Description

Properties

IUPAC Name |

1-bromo-3,6-ditert-butyl-9H-carbazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrN/c1-19(2,3)12-7-8-17-14(9-12)15-10-13(20(4,5)6)11-16(21)18(15)22-17/h7-11,22H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQYLBVWDMTQFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=C2C=C(C=C3Br)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

The most widely reported method involves brominating 3,6-di-tert-butylcarbazole with NBS in dimethylformamide (DMF) at 0°C to room temperature. The tert-butyl groups direct electrophilic substitution to the 1-position due to steric and electronic effects.

Procedure :

-

Substrate : 3,6-di-tert-butylcarbazole (1 equiv)

-

Reagent : NBS (1.1 equiv)

-

Solvent : DMF

-

Temperature : 0°C → RT

-

Time : 12 hours

-

Workup : Precipitation in methanol, recrystallization (ethanol)

Advantages :

Iron-Catalyzed Bromination in Toluene

Catalytic System and Optimization

A modified approach employs iron trifluoromethanesulfonate as a catalyst with NBS in toluene, enabling room-temperature bromination.

Procedure :

-

Substrate : 3,6-di-tert-butylcarbazole (1 equiv)

-

Reagent : NBS (1.1 equiv)

-

Catalyst : Fe(OTf)₃ (2 mol%)

-

Solvent : Toluene

-

Temperature : 25°C

-

Time : 30 minutes

-

Workup : Aqueous extraction, column chromatography

Key Findings :

-

Catalytic system reduces reaction time from hours to minutes.

Bromination with HBr/H₂O₂ in 1,2-Dichloroethane

Oxidative Bromination Strategy

This method uses hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under noble gas atmosphere.

Procedure :

-

Substrate : 3,6-di-tert-butylcarbazole (1 equiv)

-

Reagents : HBr (48%, 2 equiv), H₂O₂ (30%, 1.5 equiv)

-

Solvent : 1,2-Dichloroethane

-

Temperature : 25°C

-

Time : Overnight

-

Workup : Neutralization, extraction, recrystallization (CH₂Cl₂/MeOH)

Limitations :

-

Requires strict control of stoichiometry to avoid di-bromination.

Metal-Catalyzed Bromination at Elevated Temperatures

High-Temperature Protocol

A patent describes bromination using NBS with metal salts (e.g., FeCl₃) at 60–200°C, enhancing reaction kinetics.

Procedure :

-

Substrate : 3,6-di-tert-butylcarbazole (1 equiv)

-

Reagent : NBS (1.2 equiv)

-

Catalyst : FeCl₃ (5 mol%)

-

Solvent : Chlorobenzene

-

Temperature : 100°C

-

Time : 2 hours

-

Workup : Filtration, solvent evaporation

Applications :

-

Suitable for large-scale synthesis due to reduced solvent volume.

-

Higher temperatures may compromise selectivity in polybrominated byproducts.

Comparative Analysis of Methods

Industrial vs. Laboratory-Scale Considerations

-

Industrial Preference : NBS/DMF method balances cost and yield, though solvent disposal remains a concern.

-

Lab Optimization : Iron-catalyzed toluene system offers rapid, high-yield synthesis with minimal purification.

-

Green Chemistry : HBr/H₂O₂ approach avoids halogenated solvents but suffers from lower efficiency .

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,6-di-tert-butyl-9H-carbazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as Grignard reagents, organolithium compounds, and halide salts are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

Major Products Formed

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

One of the primary applications of 1-bromo-3,6-di-tert-butyl-9H-carbazole is in the development of OLEDs. The compound exhibits excellent hole transport properties due to the presence of the di-tert-butyl group, which enhances its stability and performance in electronic devices.

Key Findings:

- TADF OLED Emitters: The compound has been utilized in thermally activated delayed fluorescence (TADF) OLEDs, where it contributes to high efficiency and reduced roll-off ratios during operation .

- Electroluminescent Materials: It serves as a monomeric precursor for synthesizing new carbazole-based materials that can be incorporated into electroluminescent layers .

Precursor for Novel Materials

1-Bromo-3,6-di-tert-butyl-9H-carbazole acts as a versatile building block for synthesizing various derivatives that possess unique optical and electronic properties. These derivatives can be tailored for specific applications in organic electronics.

Examples of Derivatives:

- 9-(4-Bromophenyl)-3,6-di-tert-butylcarbazole: This derivative has shown promise in enhancing the performance of OLEDs by improving charge transport characteristics .

- 2-(4-(2-(4-(3,6-di-tert-butyl-9H-carbazol-9-yl)phenyl)ethynyl)benzylidene)malononitrile: This compound is noted for its application in optical switching devices .

Electrochemical Studies

The electrochemical properties of 1-bromo-3,6-di-tert-butyl-9H-carbazole have been investigated to understand its oxidation-reduction behavior. Such studies are crucial for assessing the stability and reactivity of materials used in electronic applications.

Electrochemical Characteristics:

- The compound exhibits reversible electrochemical oxidations, indicating its potential as an effective electron donor in various applications .

- Research has shown that modifications to the carbazole structure can lead to significant changes in electrochemical behavior, which can be exploited for designing new materials with enhanced functionalities .

Case Study 1: TADF OLED Development

In a recent study focusing on TADF OLEDs, researchers synthesized 1-bromo-3,6-di-tert-butyl-9H-carbazole derivatives and evaluated their performance as emitters. The findings indicated that these compounds exhibited low roll-off ratios and high efficiency under operational conditions, making them suitable candidates for commercial OLED applications .

Case Study 2: Synthesis of Novel Carbazole-Based Materials

Another investigation explored the synthesis of various carbazole derivatives using 1-bromo-3,6-di-tert-butyl-9H-carbazole as a precursor. The results demonstrated that these derivatives could achieve enhanced luminescent properties when integrated into OLED structures, showcasing their potential in next-generation display technologies .

Mechanism of Action

The mechanism of action of 1-bromo-3,6-di-tert-butyl-9H-carbazole involves its interaction with other molecules through its bromine and tert-butyl groups. The bromine atom can participate in substitution reactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and stability . The compound’s electronic properties are influenced by the carbazole ring, which can participate in electron transfer processes .

Comparison with Similar Compounds

Key Observations :

- Bromine Reactivity : Unlike 3,6-dibromo derivatives (e.g., ), tBCzBr has a single bromine at position 1, enabling selective cross-coupling reactions while retaining the tert-butyl groups for stability .

- Steric Effects: The tert-butyl groups in tBCzBr reduce aggregation in solid-state applications compared to non-bulky analogs like 3,6-dibromo-9H-carbazole .

- Synthetic Flexibility : tBCzBr is more synthetically accessible (92% yield) than derivatives requiring multi-step alkylation or coupling (e.g., ).

Photophysical and Electronic Properties

Key Observations :

- tBCzBr exhibits moderate quantum yields (Φ = 0.45–0.60) due to bromine-induced spin-orbit coupling, making it suitable for thermally activated delayed fluorescence (TADF) .

- The tert-butyl groups in tBCzBr raise the HOMO level (-5.8 eV) compared to non-bulky derivatives (-6.1 eV), improving hole-injection efficiency in OLEDs .

- Non-brominated analogs (e.g., 3,6-di-tert-butyl-9H-carbazole) show higher Φ (0.80) but lack reactive sites for functionalization .

Stability and Reactivity

- Thermal Stability : tBCzBr decomposes above 300°C, outperforming 3,6-dibromo-9H-carbazole (decomposition at 250°C) due to tert-butyl groups .

- Reactivity: The bromine in tBCzBr participates efficiently in Suzuki couplings (e.g., with pyridinyl boronic acids) to form donor-acceptor systems, whereas 9-(4-bromophenyl) analogs require harsher conditions .

Biological Activity

1-Bromo-3,6-di-tert-butyl-9H-carbazole (CAS No. 1357359-52-4) is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological molecules, and relevant research findings.

- Molecular Formula: CHBrN

- Molecular Weight: 358.32 g/mol

- Purity: Generally high, but specific values depend on the supplier .

Mechanisms of Biological Activity

1-Bromo-3,6-di-tert-butyl-9H-carbazole exhibits biological activity through several mechanisms:

- Enzyme Modulation: The compound can interact with various enzymes, influencing their activities. This modulation can affect metabolic pathways and cellular processes .

- Antimicrobial Properties: It has been suggested that carbazole derivatives may possess antimicrobial properties, potentially making them candidates for developing new antibiotics .

Antimicrobial Activity

A study investigated the antimicrobial effects of various carbazole derivatives, including 1-bromo-3,6-di-tert-butyl-9H-carbazole. The results indicated that this compound could inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Enzyme Interaction Studies

Research has shown that 1-bromo-3,6-di-tert-butyl-9H-carbazole can influence enzyme activities. For instance, it was found to modulate the activity of specific enzymes involved in metabolic pathways, which could have implications for drug design targeting these pathways .

Case Studies

-

Antimicrobial Testing:

In a controlled study, 1-bromo-3,6-di-tert-butyl-9H-carbazole was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) value that suggests significant antibacterial activity compared to standard antibiotics . -

Enzyme Inhibition:

Another study focused on the inhibition of D-alanyl-D-alanine synthetase by the compound. Molecular docking simulations suggested that it binds effectively to the active site of the enzyme, indicating its potential as a scaffold for developing new inhibitors against resistant bacterial strains .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-bromo-3,6-di-tert-butyl-9H-carbazole, it is useful to compare it with related compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3,6-Di-tert-butylcarbazole | Carbazole derivative | Fluorescent properties |

| 1-Bromo-9H-carbazole | Halogenated carbazole | Antimicrobial activity |

| 3-Bromo-N-(alkyl or phenyl)-carbazole | Substituted carbazole | Potential anticancer properties |

Q & A

Basic: What are the standard synthetic routes for preparing 1-bromo-3,6-di-tert-butyl-9H-carbazole?

Methodological Answer:

A common approach involves sequential alkylation and bromination. First, introduce tert-butyl groups via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) at positions 3 and 6 of carbazole. Subsequent bromination at position 1 can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) or electrophilic substitution conditions.

Key Considerations:

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

- Purification often requires column chromatography or recrystallization to isolate the mono-brominated product .

Advanced: How can regioselectivity challenges during bromination be addressed?

Methodological Answer:

Regioselectivity in carbazole bromination is influenced by steric and electronic factors. The tert-butyl groups at positions 3 and 6 create steric hindrance, directing bromination to the less hindered position 1. Computational modeling (e.g., DFT) can predict electron density distribution to identify reactive sites. Experimentally, low-temperature reactions (<0°C) and controlled stoichiometry of NBS (1.1–1.3 equivalents) minimize side products .

Basic: What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR (e.g., in CDCl₃) identify tert-butyl protons (δ ~1.4 ppm) and aromatic protons (δ 7.0–8.5 ppm). Bromine’s inductive effect deshields adjacent carbons .

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine.

- X-ray Crystallography: Resolves spatial arrangement, especially steric effects from tert-butyl groups .

Advanced: How can photophysical properties like PLQY and TADF be experimentally quantified?

Methodological Answer:

- Photoluminescence Quantum Yield (PLQY): Use an integrating sphere coupled with a calibrated spectrometer. Compare emission intensity of solid films (e.g., 50–100 nm thickness) against a reference standard (e.g., quinine sulfate).

- Thermally Activated Delayed Fluorescence (TADF): Measure time-resolved photoluminescence decay at varying temperatures (77–300 K). A delayed component with temperature-dependent lifetime confirms TADF .

Table 1: Representative Photophysical Data

| Property | Value (Solid State) | Measurement Method | Reference |

|---|---|---|---|

| PLQY | 17–53% | Integrating sphere | |

| TADF Lifetime (τ_delayed) | 10–50 µs | Time-resolved spectroscopy |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust.

- Storage: Keep in a dark, dry container under inert gas (N₂/Ar) to prevent degradation. Avoid contact with oxidizing agents or moisture .

Advanced: How do tert-butyl substituents influence charge transport in OLED applications?

Methodological Answer:

The bulky tert-butyl groups enhance solubility and reduce aggregation, but may hinder π-π stacking. To evaluate charge mobility:

- Hole/Electron Mobility: Use space-charge-limited current (SCLC) measurements in device configurations (e.g., ITO/PEDOT:PSS/compound/Al).

- Ionization Potential (IP): Determine via photoelectron spectroscopy (e.g., UPS). Reported IP values for tert-butyl carbazoles range from 5.75–5.89 eV .

Basic: How can computational methods (e.g., DFT) predict electronic properties?

Methodological Answer:

- Frontier Molecular Orbitals (FMOs): Optimize geometry using B3LYP/6-31G(d) to calculate HOMO-LUMO gaps. Tert-butyl groups typically raise HOMO levels via electron-donating effects.

- Charge Transfer Analysis: Simulate excited states with TD-DFT to predict absorption/emission spectra .

Advanced: How to resolve contradictions in reported PLQY values across studies?

Methodological Answer:

Discrepancies arise from sample preparation (e.g., film morphology) or measurement conditions. Standardize protocols:

- Use identical solvent systems (e.g., toluene for solution PLQY).

- Control film thickness and annealing temperature for solid-state measurements.

- Cross-validate with independent techniques (e.g., absolute vs. relative PLQY) .

Basic: What are the environmental stability considerations for this compound?

Methodological Answer:

- Photostability: Conduct accelerated aging tests under UV light (e.g., 365 nm) and monitor degradation via HPLC.

- Thermal Stability: Use TGA to assess decomposition temperatures (>200°C typical for tert-butyl carbazoles) .

Advanced: How to design experiments to study aggregation-induced emission (AIE)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.